2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-tert-butylphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-TERT-BUTYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl groups, and a tert-butylphenyl moiety. It is often used in various fields such as chemistry, biology, and medicine due to its potential biological activities.
Preparation Methods
The synthesis of 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-TERT-BUTYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of chlorophenyl groups. The final steps involve the addition of the sulfanyl group and the formation of the hydrazide moiety. Reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-TERT-BUTYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may act as an inhibitor of carbonic anhydrase, affecting cellular processes such as pH regulation and ion transport .
Comparison with Similar Compounds
Similar compounds include:
- **2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE These compounds share similar structural features but differ in the substituents attached to the triazole ring. The uniqueness of 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-TERT-BUTYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct biological activities .
Properties
Molecular Formula |
C27H25Cl2N5OS |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(4-tert-butylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H25Cl2N5OS/c1-27(2,3)20-8-4-18(5-9-20)16-30-31-24(35)17-36-26-33-32-25(19-6-10-21(28)11-7-19)34(26)23-14-12-22(29)13-15-23/h4-16H,17H2,1-3H3,(H,31,35)/b30-16- |
InChI Key |
JJFHQPJCASBOTH-UHBFCERESA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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